An In-depth Technical Guide to 4-Fluoro-2-(methylthio)benzaldehyde and Its Isomers for Advanced Research
An In-depth Technical Guide to 4-Fluoro-2-(methylthio)benzaldehyde and Its Isomers for Advanced Research
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed examination of 4-Fluoro-2-(methylthio)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. We address the critical aspect of its Chemical Abstracts Service (CAS) number, explore its structural context among related isomers, propose a viable synthetic pathway, and offer a comprehensive profile of a key, commercially available isomer to facilitate research and development.
Part 1: The Challenge of Identification: CAS Number Lookup
For clarity and context, it is crucial to distinguish the target molecule from its isomers, several of which are documented and available:
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2-Fluoro-4-(methylthio)benzaldehyde: CAS No. 1289084-81-6[1]
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5-Fluoro-2-(methylthio)benzaldehyde: CAS No. 160503-79-7
-
4-Fluorobenzaldehyde: CAS No. 459-57-4
-
2-(Methylthio)benzaldehyde: CAS No. 7022-45-9[2]
The focus of this guide will therefore shift to providing practical, actionable information for the researcher: a proposed synthesis for the target molecule and a detailed technical profile of its readily accessible isomer, 2-Fluoro-4-(methylthio)benzaldehyde .
Part 2: Strategic Synthesis of 4-Fluoro-2-(methylthio)benzaldehyde
The synthesis of specifically substituted aromatic compounds often relies on controlling regioselectivity. For the preparation of 4-Fluoro-2-(methylthio)benzaldehyde, a powerful strategy is Directed ortho-Metalation (DoM) .[3] This technique utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a nucleophilic aryl-lithium species that can then react with an electrophile.[3]
In this case, the methylthio (-SMe) group can act as a competent DMG, directing lithiation to the adjacent C2 position. The fluorine atom at C4 provides additional activation and influences the electronic properties of the ring.
Proposed Synthetic Pathway:
The synthesis can be envisioned starting from the commercially available 4-fluorothioanisole.
Caption: Proposed synthesis of 4-Fluoro-2-(methylthio)benzaldehyde via Directed ortho-Metalation.
Step-by-Step Experimental Protocol (Proposed):
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Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
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Starting Material: Add 4-fluorothioanisole (1.0 eq) to the cooled THF. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq).
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Lithiation: Slowly add sec-Butyllithium (s-BuLi) (1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the aryllithium species. Stir for 1-2 hours. The heteroatom on the DMG acts as a Lewis base, coordinating with the lithium cation, which facilitates the deprotonation of the nearest ortho-position by the highly basic alkylithium.[4]
-
Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture. DMF serves as the electrophile, providing the formyl group (-CHO).
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Quenching & Workup: After stirring for an additional 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether or ethyl acetate, and separate the organic layer. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-Fluoro-2-(methylthio)benzaldehyde.
This protocol is a robust starting point, leveraging established principles of DoM to achieve high regioselectivity where traditional electrophilic aromatic substitution would likely yield a mixture of products.[3]
Part 3: A Technical Profile of 2-Fluoro-4-(methylthio)benzaldehyde (CAS: 1289084-81-6)
As the direct synthesis of the 4-fluoro-2-methylthio isomer requires a custom approach, we present a detailed guide on its commercially available isomer, 2-Fluoro-4-(methylthio)benzaldehyde , which serves as a valuable benchmark and potential alternative for structure-activity relationship (SAR) studies.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1289084-81-6 | Advanced ChemBlocks[1] |
| Molecular Formula | C₈H₇FOS | Advanced ChemBlocks[1] |
| Molecular Weight | 170.21 g/mol | Advanced ChemBlocks[1] |
| Purity | Typically ≥95% | Advanced ChemBlocks[1] |
| Appearance | Data not widely published; likely a solid or oil | - |
| IUPAC Name | 2-fluoro-4-(methylthio)benzaldehyde | Advanced ChemBlocks[1] |
| SMILES | CSC1=CC=C(C=O)C(F)=C1 | Advanced ChemBlocks[1] |
| InChIKey | GRLQTWGORARDOB-UHFFFAOYSA-N | - |
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would feature a singlet for the aldehyde proton (~9.9-10.1 ppm), a singlet for the methylthio protons (~2.5 ppm), and distinct aromatic protons exhibiting splitting patterns influenced by both the fluorine and other substituents.
-
¹³C NMR: The spectrum will show a characteristic peak for the aldehyde carbon (~190 ppm), along with carbons attached to fluorine (with a large C-F coupling constant), the methylthio carbon, and other aromatic carbons.
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IR Spectroscopy: Key stretches would include the C=O of the aldehyde (~1700 cm⁻¹) and C-F stretches in the fingerprint region.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 170, with characteristic fragmentation patterns.
Workflow for Characterization
Caption: Standard workflow for the structural validation and purity assessment of a synthesized compound.
Applications in Research and Drug Development
Substituted benzaldehydes are fundamental building blocks in organic synthesis. The presence of both a fluorine atom and a methylthio group in 2-Fluoro-4-(methylthio)benzaldehyde offers several strategic advantages for drug development professionals:
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Fluorine's Role: The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonding or dipole interactions, and increase lipophilicity, which can aid in cell membrane permeability.
-
Methylthio Group's Utility: The sulfur atom provides a site for further functionalization. It can be oxidized to sulfoxide and sulfone derivatives, creating new analogues with altered electronic and steric properties.
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Aldehyde Functionality: The aldehyde group is a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of heterocycles like thiazoles and benzothiazines, which are common scaffolds in medicinal chemistry.[5][6]
This compound is a valuable intermediate for creating libraries of novel compounds for screening against various biological targets, including kinases, proteases, and GPCRs.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[7] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9]
-
Hazards: While specific toxicology data for this compound is not available, related benzaldehydes can cause skin, eye, and respiratory irritation.[10] The presence of a thioether may also impart a strong, unpleasant odor ("stench").[8][9]
Always consult the Safety Data Sheet (SDS) from the supplier before handling any chemical.
Part 4: Conclusion
While a direct CAS number for 4-Fluoro-2-(methylthio)benzaldehyde remains elusive, this should not be a barrier to its investigation. This guide has provided a robust, literature-supported synthetic strategy via Directed ortho-Metalation to enable its preparation in a laboratory setting. Furthermore, the detailed technical profile of the commercially available isomer, 2-Fluoro-4-(methylthio)benzaldehyde (CAS: 1289084-81-6), offers a practical starting point for researchers. The unique combination of fluorine, a methylthio group, and an aldehyde functionality makes this class of compounds highly valuable for generating novel molecular architectures in the pursuit of new therapeutics and advanced materials.
References
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Royal Society of Chemistry. Electrophilic N-trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorides. (2021). [Link]
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Royal Society of Chemistry. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]
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Wikipedia. Directed ortho metalation. [Link]
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AFA Aesar. Safety Data Sheet - 4-(Methylthio)benzaldehyde. (2024). [Link]
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MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). [Link]
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University of Wisconsin-Madison, Hans Reich NMR Collection. NMR Spectroscopy. (2020). [Link]
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MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2000). [Link]
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ResearchGate. Synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol and Conversion into 4H-1,4-Benzothiazines and Their Sulfones. [Link]
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National Institutes of Health. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. [Link]
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